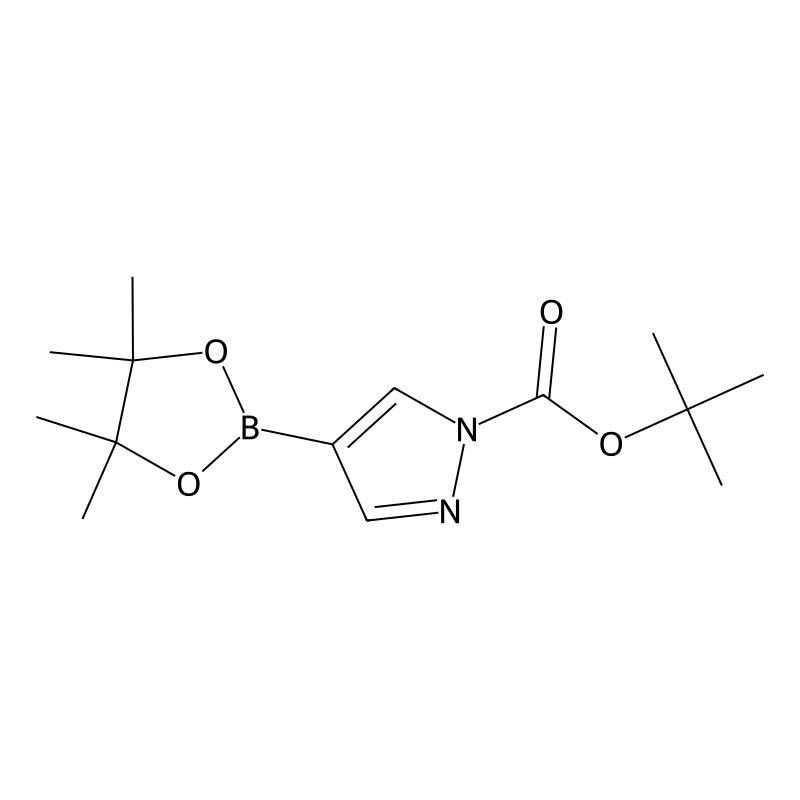

1-Boc-pyrazole-4-boronic acid pinacol ester

Content Navigation

- 1. General Information

- 2. 1-Boc-pyrazole-4-boronic acid pinacol ester: A Stabilized Building Block for Medicinal Chemistry and Process Development

- 3. Procurement Risks of Substitution: Why Form and Protecting Group Matter for Pyrazole Boronic Acids

- 4. Quantitative Evidence for Selecting 1-Boc-pyrazole-4-boronic acid pinacol ester

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

1-Boc-pyrazole-4-boronic acid pinacol ester (CAS 552846-17-0) is a heterocyclic organoboron compound widely used for introducing a protected pyrazole moiety into target molecules. The compound combines two key features that enhance its utility in process-intensive settings: a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen and a pinacol ester of the boronic acid. This dual-protection strategy provides a stable, solid, and readily soluble reagent designed for high-yield, reproducible C-C bond formation via Suzuki-Miyaura cross-coupling reactions, a foundational method in modern drug discovery and materials science. [REFS-1, REFS-2]

Research Fit

References

- [1] Pinto, D. J., et al. Discovery of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 44(4), 566–578 (2001).

- [2] The Role of Pyrazole Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog.

Substituting this compound with seemingly similar alternatives introduces significant process risks. The free boronic acid analog is prone to dehydration and trimerization into boroxines, leading to inconsistent reactivity, poor stoichiometry control, and limited shelf life. [1] Using the unprotected pyrazole-4-boronic acid pinacol ester exposes the pyrazole N-H to side reactions, such as N-arylation, which competes with the desired C-C coupling and complicates purification. Positional isomers, such as the 3- or 5-boronic acid esters, are not functionally equivalent and will produce entirely different regioisomeric products, making the selection of the correct isomer critical for achieving the target molecular architecture.

Substitution Risk

Enhanced Stability and Processability Compared to Free Boronic Acids

Boronic acid pinacol esters (Bpin) are widely employed as a strategic replacement for free boronic acids (BA) specifically to improve stability and handling. Free boronic acids are often unstable under reaction and purification conditions. [1] The pinacol ester form provides enhanced stability against common degradation pathways like hydrolysis and deboronation, which is critical for achieving reproducible outcomes in multi-step syntheses and for long-term storage. [REFS-1, REFS-2]

| Evidence Dimension | Chemical Stability & Handling |

| Target Compound Data | Enhanced stability due to pinacol ester form. |

| Comparator Or Baseline | Free boronic acids, which are often unstable under typical reaction and purification conditions. |

| Quantified Difference | Qualitatively described as a standard strategy to mitigate the inherent instability of free boronic acids. |

| Conditions | General synthetic, purification, and storage conditions. |

This improved stability translates to more reliable stoichiometry, longer reagent shelf-life, and reduced batch-to-batch variability, which are critical procurement considerations for process scale-up and library synthesis.

Boc Group Directs Regioselective C-C Coupling by Preventing N-Arylation Side Reactions

The Boc protecting group on the pyrazole nitrogen is essential for directing reactivity exclusively to the C-4 position during cross-coupling. In a study on the synthesis of complex pyrazoles, Boc protection of the endocyclic nitrogen was a required step to facilitate subsequent Suzuki-Miyaura coupling. [1] Without this protection, the acidic N-H of the pyrazole ring can compete in side reactions, such as N-arylation, particularly under the basic conditions typical of Suzuki couplings. This protection strategy simplifies product outcomes and avoids the formation of difficult-to-separate regioisomeric byproducts. [2]

| Evidence Dimension | Reaction Regioselectivity |

| Target Compound Data | Enables clean C-4 arylation by blocking the reactive N-1 position. |

| Comparator Or Baseline | Unprotected pyrazole boronic esters, which are susceptible to competing N-arylation. |

| Quantified Difference | Not quantified in the cited source, but Boc protection is presented as a necessary step to achieve the desired C-arylated product. |

| Conditions | Suzuki-Miyaura coupling conditions (e.g., Pd catalyst, base). |

For a buyer, this ensures a cleaner reaction profile, higher yield of the desired isomer, and a more straightforward purification process, reducing downstream labor and material costs.

Demonstrated High-Yield Precursor in Palladium-Catalyzed Borylation

This compound is efficiently synthesized from 1-Boc-4-iodopyrazole. A patented process demonstrates the palladium-catalyzed borylation of 1-Boc-4-iodopyrazole with pinacol diborane to produce the target compound in 85.7% yield. [1] This high-yield synthesis route from a common starting material underscores the compound's accessibility and established role as a key intermediate.

| Evidence Dimension | Synthetic Yield |

| Target Compound Data | 85.7% isolated yield |

| Comparator Or Baseline | Alternative multi-step or lower-yielding routes from other precursors. |

| Quantified Difference | This represents a highly efficient single-step conversion to the final product. |

| Conditions | Pd(dppf)Cl2 catalyst, sodium acetate base, isopropanol solvent, reflux for 16 hours. |

A high-yielding and well-documented synthesis provides confidence in the material's scalability and supply chain stability for long-term or large-scale projects.

Core Building Block in Medicinal Chemistry for Kinase Inhibitor Scaffolds

The pyrazole motif is a highly sought-after component in pharmacologically active compounds, particularly kinase inhibitors. [1] The stability and defined reactivity of this reagent make it an excellent choice for systematically introducing the pyrazole-4-yl unit in drug discovery campaigns where high-throughput synthesis and reproducibility are essential.

Process Development and Scale-Up for Pharmaceutical Intermediates

The compound's documented high-yield synthesis and enhanced stability over the free boronic acid make it well-suited for process development. [2] Its reliability reduces batch-to-batch variability, a critical parameter when scaling the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Regio-defined Heterocyclic Materials

In materials science, the precise arrangement of heterocyclic units is key to tuning electronic and optical properties. The Boc group ensures that coupling occurs only at the C-4 position, providing unambiguous regiochemical control necessary for the synthesis of well-defined pyrazole-containing functional materials. [3]

Application Fit

References

- [1] Pinto, D. J., et al. Discovery of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 44(4), 566–578 (2001).

- [2] CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.

- [3] The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Blog.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (37.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types